molecular formula C21H20BrN3O B2915752 1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-11-9

1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2915752
CAS RN: 899750-11-9
M. Wt: 410.315
InChI Key: BFLRHJAPFLTQHP-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a 4-bromophenyl group, a p-tolyl group (a phenyl ring with a methyl group at the para position), and a carboxamide group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in various reactions. The aromatic rings might also undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research into heterocyclic compounds, including pyrazine derivatives, has shown significant antimicrobial activity. For example, the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives has been explored. Some of these compounds displayed promising in vitro antimicrobial activities, highlighting the potential of similar structures in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Cytotoxicity Studies

Another significant area of research is the investigation into the cytotoxic effects of pyrazine derivatives against various cancer cell lines. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Acetylcholinesterase Inhibitor Activity

Compounds related to the pyrazine structure have also been evaluated for their acetyl and butyl cholinesterase inhibitor activity, which is a crucial target in Alzheimer's disease treatment. Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines demonstrated varying degrees of enzyme inhibition, indicating the therapeutic potential of similar compounds in neurodegenerative diseases (Elumalai et al., 2014).

Electronic and Nonlinear Optical Properties

The electronic and nonlinear optical (NLO) properties of pyrazine analogs have been a subject of interest. Research involving the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic properties has shown that these compounds exhibit significant NLO behavior, suggesting applications in materials science (Ahmad et al., 2021).

Supramolecular Assembly Influences

Studies on the influence of halogen bonding interaction on the supramolecular assembly of coordination compounds provide insights into the structural and functional versatility of pyrazine derivatives. This research demonstrates the potential for designing new materials with specific properties based on the controlled assembly of these compounds (Khavasi & Azhdari Tehrani, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s being studied for potential medicinal use, future research could involve further pharmacological testing, toxicity studies, and eventually clinical trials .

properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRHJAPFLTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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